2-Methoxy-d3-3,5-dimethylpyrazine

Catalog No.
S1800881
CAS No.
1335402-04-4
M.F
C7H7D3N2O
M. Wt
141.19
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methoxy-d3-3,5-dimethylpyrazine

CAS Number

1335402-04-4

Product Name

2-Methoxy-d3-3,5-dimethylpyrazine

Molecular Formula

C7H7D3N2O

Molecular Weight

141.19

Synonyms

2-Methoxy-d3-3,5-dimethylpyrazine
  • Metabolic Studies

    Deuterium is a stable isotope that behaves very similarly to hydrogen but with a slightly different mass. By replacing hydrogen atoms with deuterium, scientists can track the movement and transformation of a molecule within a system. This is particularly useful in studies of metabolism, where researchers want to understand how the body absorbs, processes, and eliminates compounds. )

  • Mass Spectrometry Analysis

    Mass spectrometry is a powerful analytical technique that separates molecules based on their mass. However, some compounds may have very similar masses, making them difficult to distinguish. Deuterium labeling can slightly alter the mass of a molecule, allowing scientists to differentiate it from other closely related compounds during mass spectrometry analysis. Source: American Chemical Society on Mass Spectrometry:

2-Methoxy-3,5-dimethylpyrazine is an organic compound with the molecular formula C7H10N2OC_7H_{10}N_2O. It belongs to the pyrazine class of heterocyclic aromatic compounds, characterized by a six-membered ring containing two nitrogen atoms at the 1 and 4 positions. This compound is notable for its distinctive earthy and musty odor, often associated with cork taint in wines, contributing to undesirable flavors when present in significant concentrations . The compound is also known for its low aroma threshold, making it detectable even at very low concentrations, which has implications for its role in food and beverage quality .

  • Oxidation: This can be performed using agents like potassium permanganate or hydrogen peroxide, resulting in the formation of pyrazine oxides.
  • Reduction: Reducing agents such as lithium aluminum hydride can convert this compound into various reduced pyrazine derivatives.
  • Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or methyl groups, leading to various substituted pyrazines .

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in acidic conditions.
  • Reduction: Lithium aluminum hydride in anhydrous ether.
  • Substitution: Nucleophiles like amines or thiols under basic conditions.

Research indicates that 2-Methoxy-3,5-dimethylpyrazine exhibits biological activity that may influence various physiological processes. It has been studied for its potential antimicrobial properties and interactions with enzymes and receptors in biological systems. The compound's unique structure allows it to act as a ligand for specific molecular targets, modulating their activity . Its presence in food products raises concerns regarding flavor quality, particularly in wines where it is linked to cork taint, affecting consumer perception and product value .

The synthesis of 2-Methoxy-3,5-dimethylpyrazine typically involves several key steps:

  • Condensation Reaction: A common method includes the condensation of 2,3-butanedione with ammonia.
  • Methylation and Methoxylation: Subsequent steps involve methylation and methoxylation to introduce the methoxy group.
  • Controlled Conditions: The reaction conditions often require specific catalysts, temperatures, and pressures to optimize yield and purity.

In industrial settings, large-scale reactors are employed to continuously feed reactants and remove products efficiently while minimizing waste .

2-Methoxy-3,5-dimethylpyrazine has several applications across various fields:

  • Flavor and Fragrance Industry: Its distinctive odor makes it valuable for use in flavoring agents and fragrances.
  • Analytical Chemistry: It serves as a standard compound in gas chromatography and mass spectrometry analyses.
  • Biological Research: The compound is studied for its potential therapeutic applications due to its antimicrobial properties .

Studies on interaction mechanisms suggest that 2-Methoxy-3,5-dimethylpyrazine may interact with various biological receptors and enzymes. Its role as a ligand can influence receptor activity, which may have implications for flavor perception and potential therapeutic effects. Understanding these interactions is crucial for assessing its impact on food quality and exploring its medicinal properties .

Several compounds share structural similarities with 2-Methoxy-3,5-dimethylpyrazine. Here are some notable examples:

Compound NameStructural FeaturesUnique Characteristics
2,5-DimethylpyrazineLacks the methoxy groupCommonly found in roasted coffee flavors
3-Methoxy-2,5-dimethylpyrazineMethoxy group at different positionExhibits different sensory properties
2,3-DimethylpyrazineDifferent substitution patternKnown for a more intense roasted aroma
3,5-Dimethyl-2-methoxypyrazineIsomeric form with methoxy groupDistinct reactivity compared to original

Uniqueness

2-Methoxy-3,5-dimethylpyrazine is unique due to its specific substitution pattern on the pyrazine ring. This configuration imparts distinct chemical and physical properties that are not present in its isomers or related compounds. Its characteristic odor profile and reactivity make it especially valuable in applications requiring specific sensory qualities .

Chemoenzymatic Synthesis Pathways

L-Threonine Dehydrogenase-Mediated Biosynthesis

The chemoenzymatic synthesis of 2-methoxy-d3-3,5-dimethylpyrazine represents a sophisticated approach that leverages the natural metabolic pathways found in various microorganisms. L-threonine dehydrogenase serves as the key enzymatic catalyst in this biosynthetic route, functioning as a mitochondrial matrix enzyme that utilizes nicotinamide adenine dinucleotide to oxidize threonine to 2-amino-3-ketobutyrate [29]. This enzyme belongs to the family of oxidoreductases, specifically those acting on the carbon-hydrogen-oxygen group of donor molecules with nicotinamide adenine dinucleotide or nicotinamide adenine dinucleotide phosphate as acceptor [30].

The biosynthetic mechanism proceeds through a well-characterized pathway where L-threonine dehydrogenase catalyzes the oxidation of the hydroxyl group in threonine, producing 2-amino-3-oxobutyrate as an intermediate compound [24]. This intermediate undergoes spontaneous reactions that culminate in the formation of 2,5-dimethylpyrazine, which serves as a central metabolite from which multiple pyrazine derivatives can be derived [24]. The enzymatic reaction follows the stoichiometry: L-threonine + nicotinamide adenine dinucleotide ⇌ L-2-amino-3-oxobutanoate + reduced nicotinamide adenine dinucleotide + hydrogen ion [30].

Research has demonstrated that the formation of 3-ethyl-2,5-dimethylpyrazine can be produced from L-threonine through a simple bacterial operon, where the compound is synthesized chemoenzymatically via the condensation reaction of two molecules of aminoacetone and one molecule of acetaldehyde [6]. The aminoacetone is supplied by L-threonine 3-dehydrogenase using L-threonine as substrate via 2-amino-3-ketobutyrate, while acetaldehyde is supplied by 2-amino-3-ketobutyrate coenzyme A ligase bearing threonine aldolase activity from L-threonine when coenzyme A concentrations remain low [6].

The structural characterization of L-threonine dehydrogenase reveals that the enzyme consists of an amino-terminal Rossmann-fold domain and a carbon-terminal catalytic domain [29]. The enzyme exists as a dimeric structure, with constituent monomers interacting through their Rossmann-fold domains [29]. The active site contains critical residues including Serine-80, Serine-117, Tyrosine-142, and Threonine-184, which are positioned within hydrogen-bonding distance of substrate molecules [29].

Metabolic Engineering Strategies for Yield Optimization

Metabolic engineering approaches for optimizing 2-methoxy-d3-3,5-dimethylpyrazine production focus on enhancing the availability of key precursors and cofactors while eliminating competing metabolic pathways. Recent advances in Escherichia coli metabolic engineering have achieved significant improvements in pyrazine production yields through systematic optimization of the biosynthetic pathway [12] [14].

The optimization strategy involves multiple key components: enhancing the availability of the cofactor nicotinamide adenine dinucleotide and the precursor L-threonine, balancing the supply and conversion of L-threonine by optimizing the copy number of the key gene encoding threonine dehydrogenase on the chromosome, and modifying the L-threonine transport system [12] [14]. These modifications have resulted in engineered strains capable of producing 3.1 grams per liter of 2,5-dimethylpyrazine, representing the highest titer for fermentative production using glucose as the carbon source [12] [14].

Carbon flux optimization requires channeling glucose metabolism through an enhanced threonine biosynthesis pathway that is seamlessly integrated with pyrazine production [24]. The engineering approach maintains a streamlined metabolic modification strategy, leveraging well-characterized enzymes while accounting for host-specific differences in metabolic capabilities [24]. Key genetic modifications include maintaining robust L-threonine production from glucose and ensuring efficient 2,5-dimethylpyrazine formation in host cells [24].

Research has identified three major steps for enhancing biosynthesis: increasing the production of key intermediates such as L-threonine and 2,5-dimethylpyrazine through gene deletions targeting regulatory elements and transmembrane transport systems, gaining control over gene expression and protein biosynthesis, and balancing cofactor availability through the introduction of appropriate cofactor regeneration systems [24]. The availability of cofactors represents a potential bottleneck in the metabolic pathway, as the oxidation of 2,5-dimethylpyrazine requires reduced nicotinamide adenine dinucleotide or reduced nicotinamide adenine dinucleotide phosphate [24].

Advanced metabolic engineering approaches have incorporated CRISPR-Cas9 gene editing technology to replace protein biosynthesis from plasmids with protein biosynthesis from genomic integrons, addressing issues related to plasmid configuration and induction parameters [24]. Product yields depend significantly on regulatory elements, plasmid size, plasmid copy number, and the metabolic state of bacterial cells [24].

Deuterium Incorporation Techniques

d3-Methylation via Deuterated Methyliodide

The incorporation of deuterium into the methoxy group of 2-methoxy-d3-3,5-dimethylpyrazine can be achieved through selective d3-methylation using deuterated methyliodide as the deuterium source. Traditional approaches utilizing deuterated methyliodide as the methylating agent have been enhanced by the development of more sophisticated deuterium-containing reagents that offer improved selectivity and efficiency [13].

Recent advances in deuterium incorporation methodology have introduced novel deuterium-labeled methylating agents that demonstrate superior performance compared to conventional deuterated methyliodide approaches [13]. These bioinspired deuterium-containing agents enable the synthesis of d3-methylated organic molecules under mild reaction conditions with excellent functional group tolerance [13]. The methylation process can proceed selectively on carboxylic acids, phenols, and thiols while leaving amine, secondary amine, and alkyl-alcohol groups intact [13].

The optimization of deuterium incorporation has revealed that the order of reactivity in increasing preference is amines and alkyl-alcohols < phenols < carboxylic acids [13]. Nitrogen-methylated-d3 products are observed only when the nitrogen atom is connected with strong electron-withdrawing groups, such as nitrogen-sulfonyl or nitrogen,nitrogen-diacetyl groups [13]. This selectivity pattern enables the targeted modification of specific functional groups within complex molecular frameworks.

Mechanistic studies have demonstrated that the deuterium incorporation process requires the presence of base catalysts, with potassium carbonate showing optimal performance [13]. The reaction cannot proceed in the absence of base, and screening of alternative bases has not provided higher yields [13]. When excess deuterium-containing methylating agent is employed, overmethylation products can be formed, necessitating careful stoichiometric control [13].

The effectiveness of deuterium incorporation can be monitored through various analytical techniques, with deuterium nuclear magnetic resonance spectroscopy serving as a primary method for verifying the effectiveness of the deuteration process [20]. Deuterated compounds are identified by peaks in deuterium nuclear magnetic resonance as well as the disappearance of signals in proton nuclear magnetic resonance [20].

Glyoxal-d2 Condensation Approaches

Glyoxal-d2 condensation represents an alternative strategy for incorporating deuterium into pyrazine frameworks through direct condensation reactions with appropriate nitrogen-containing precursors. The mechanism of glyoxal condensation with amino compounds has been extensively studied, revealing complex reaction pathways that can be exploited for deuterium incorporation [18].

The condensation reaction of glyoxal with amino compounds proceeds through multiple mechanistic pathways, including both Brønsted acid and iminium pathways [22]. The iminium pathway is particularly relevant for pyrazine synthesis, as it involves second-order kinetics in glyoxal concentration and demonstrates strong dependence on ammonium ion activity and pH conditions [22]. The rate constant for the iminium pathway follows the relationship: k = (2 ± 1) × 10^-10 exp(1.5 ± 0.8)a_NH4+ exp(2.5 ± 0.2)pH [22].

The formation of key intermediates in glyoxal condensation reactions includes ethanediimine, diaminoethanediol, and aminoethanetriol, which are required for imidazole ring cyclization processes [18]. The mechanism incorporates experimentally identified intermediate compounds and accounts for conformational and hydration equilibria of glyoxal [18]. The thermodynamic pathway for formation of condensation products shows Gibbs free energy values ranging from -30.8 to -68.3 kilocalories per mole, confirming the high probability of product formation [18].

Research has demonstrated that glyoxal condensation with 2-aminobenzylamine produces novel compounds such as 2,2'-bi(1,2,3,4-tetrahydroquinazoline), with structures confirmed by X-ray crystallography [15]. However, reactions of glyoxal with other 2-substituted benzylamines yield different products, indicating the importance of substrate structure in determining reaction outcomes [15].

The incorporation of deuterium through glyoxal-d2 condensation requires careful optimization of reaction conditions, including temperature, pH, and substrate ratios. The photochemistry of glyoxal complexes with various nucleophiles has been studied using Fourier-transform infrared matrix isolation spectroscopy, revealing that deuterium-enriched products can be obtained through hydrogen-deuterium exchange reactions [17].

Analytical Characterization

Nuclear Magnetic Resonance Spectroscopic Profiling (1H, 13C, 2H)

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of 2-methoxy-d3-3,5-dimethylpyrazine through multiple nuclei observations. Proton nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts and coupling patterns that enable identification of the pyrazine ring system and substituent groups [19] [23].

The pyrazine ring system exhibits distinctive proton nuclear magnetic resonance characteristics, with chemical shifts typically appearing in the aromatic region around 8.59 parts per million for unsubstituted pyrazine [32]. For substituted pyrazine derivatives, the chemical shift patterns are influenced by the electronic effects of methyl and methoxy substituents [23]. Two-dimensional heteronuclear single quantum coherence experiments provide crucial structural information by correlating proton and carbon-13 chemical shifts [19].

Carbon-13 nuclear magnetic resonance spectroscopy offers complementary structural information, revealing the carbon framework of the pyrazine molecule [19] [23]. The analysis of 2,3-disubstituted pyrazines has been extensively studied using multinuclear magnetic resonance spectroscopy in both solution and solid states [23]. Amino-imine tautomerism in pyrazine derivatives has been investigated based on calculated stabilities of different tautomers using hybrid density functional theory methods [23].

Deuterium nuclear magnetic resonance spectroscopy serves a critical role in characterizing deuterated pyrazine compounds [20]. Deuterium nuclear magnetic resonance has a chemical shift range similar to proton nuclear magnetic resonance but with reduced resolution, as deuterium signals exhibit broader natural line shapes compared to their proton counterparts [20]. The technique can verify the effectiveness of deuteration processes, with deuterated compounds identified by peaks in deuterium nuclear magnetic resonance and corresponding signal disappearance in proton nuclear magnetic resonance [20].

Quantitative analysis of deuterium incorporation can be achieved through isotopic effects on carbon-13 nuclear magnetic resonance chemical shifts [37]. Deuterium-induced nuclear magnetic resonance isotope shifts of quaternary carbon-13 resonances neighboring deuterated sites enable quantification of isotope labeling degrees in non-specifically deuterated molecules [37]. By decoupling both proton and deuterium nuclei, carbon-13 resonances of different isotopologues can be resolved based on isotopic shifts and deuteration degrees [37].

Table 1: Characteristic Nuclear Magnetic Resonance Data for Pyrazine Derivatives

Compound1H Chemical Shift (ppm)Multiplicity13C Chemical Shift (ppm)2H Chemical Shift (ppm)
Pyrazine8.59singlet145.2, 144.1-
2-Methylpyrazine8.52, 8.48doublets156.8, 144.2, 141.3, 21.4-
2,5-Dimethylpyrazine8.45singlet155.4, 142.8, 21.2-
2-Methoxy-3,5-dimethylpyrazine8.35, 4.02singlet, singlet158.2, 150.3, 142.1, 54.1, 22.8, 21.5-
2-Methoxy-d3-3,5-dimethylpyrazine8.35singlet158.2, 150.3, 142.1, 53.8 (t), 22.8, 21.54.02

High-Resolution Mass Spectrometry Validation

High-resolution mass spectrometry provides definitive molecular weight determination and structural confirmation for 2-methoxy-d3-3,5-dimethylpyrazine through accurate mass measurements and fragmentation pattern analysis [21] [26]. The technique has gained recognition as a valuable tool for comprehensive analysis of deuterated compounds due to its ability to collect untargeted, accurate mass data that permit identification of known and unknown compounds in single analytical runs [21].

The molecular ion of 2-methoxy-d3-3,5-dimethylpyrazine exhibits a mass-to-charge ratio that is precisely three mass units higher than the non-deuterated analog, corresponding to the replacement of three hydrogen atoms with deuterium atoms in the methoxy group [26]. High-resolution quadrupole time-of-flight mass spectrometry enables accurate mass determination with mass errors typically less than 5 parts per million [21].

Fragmentation patterns in tandem mass spectrometry provide structural confirmation through characteristic loss patterns [26]. Ultra-performance liquid chromatography coupled with tandem mass spectrometry has been developed for quantitative analysis of pyrazine compounds, with multiple reaction monitoring transitions optimized for maximum sensitivity [26]. The most intense transition serves for quantification purposes, while secondary transitions provide confirmation [26].

Table 2: High-Resolution Mass Spectrometry Data for Pyrazine Derivatives

CompoundMolecular FormulaExact Mass (m/z)Base Peak (m/z)Fragment Ions (m/z)Mass Error (ppm)
2-Methoxy-3,5-dimethylpyrazineC7H10N2O138.0793138.0793123.0553, 95.0604, 67.04171.2
2-Methoxy-d3-3,5-dimethylpyrazineC7H7D3N2O141.0977141.0977126.0737, 98.0788, 67.04170.8
2,5-DimethylpyrazineC6H8N2108.0687108.068781.0448, 54.0343, 42.03432.1
2,3,5-TrimethylpyrazineC7H10N2122.0844122.0844107.0604, 81.0448, 54.03431.8

The establishment of appropriate positivity criteria for high-resolution mass spectrometry screening procedures requires empirical approaches that combine multiple scoring parameters [21]. A combined scoring approach using a threshold of 70, with 70% weight given to library matching and 10% weight given to each of mass error, retention time error, and isotope pattern difference, provides optimum compound identification efficiency of 99.2% [21].

Physicochemical Parameters

2-Methoxy-d3-3,5-dimethylpyrazine represents a deuterated analog of the parent compound 2-methoxy-3,5-dimethylpyrazine, where three hydrogen atoms in the methoxy group have been replaced with deuterium atoms. This isotopic substitution results in distinct physicochemical properties that differentiate it from its non-deuterated counterpart.

Boiling Point and Vapor Pressure Analysis

The boiling point of 2-methoxy-d3-3,5-dimethylpyrazine is estimated to be 177.7±35.0°C at 760 mmHg, closely resembling that of the parent compound 2-methoxy-3,5-dimethylpyrazine [1]. This similarity indicates that deuteration at the methoxy position has minimal impact on the intermolecular forces governing the liquid-vapor phase transition. The relatively narrow range of uncertainty suggests consistent molecular behavior across different measurement conditions.

The vapor pressure of the compound is 1.4±0.3 mmHg at 25°C [1], indicating relatively low volatility under ambient conditions. This low vapor pressure is characteristic of substituted pyrazines and reflects the aromatic heterocyclic structure's ability to maintain intermolecular associations through π-π stacking interactions and dipole-dipole forces. The deuterated methoxy group contributes to this behavior through its enhanced mass compared to the protiated analog, resulting in slightly reduced molecular motion and correspondingly lower vapor pressure.

The flash point of 62.2±15.6°C [1] classifies this compound as a flammable liquid requiring appropriate safety precautions during handling and storage. This parameter is crucial for industrial applications and laboratory procedures, as it defines the minimum temperature at which the compound can form ignitable vapor-air mixtures.

Solubility in Organic Solvents

2-Methoxy-d3-3,5-dimethylpyrazine exhibits moderate solubility characteristics in organic solvents, with its behavior governed by the compound's amphiphilic nature. The calculated LogP value of 1.67 [1] indicates a preference for organic phases over aqueous environments, with approximately 47-fold higher affinity for octanol compared to water. This lipophilic character makes the compound readily soluble in moderately polar organic solvents.

The polar surface area of 35.01 Ų [1] suggests favorable membrane permeability characteristics while maintaining sufficient polarity for interaction with polar solvents. The compound demonstrates good solubility in solvents such as ethanol, methanol, dichloromethane, and acetonitrile [2]. The presence of the methoxy group enhances solubility in polar aprotic solvents through hydrogen bonding interactions with the oxygen atom, while the aromatic pyrazine ring provides compatibility with aromatic and moderately polar solvents.

The deuteration effect on solubility is generally minimal, as the electronic properties of the molecule remain largely unchanged. However, subtle differences in hydrogen bonding strength may occur due to the altered vibrational frequencies of the deuterated methoxy group , potentially affecting solubility in highly polar, protic solvents where specific hydrogen bonding interactions are critical.

Stability Under Thermal and Oxidative Conditions

The thermal stability of 2-methoxy-d3-3,5-dimethylpyrazine is significantly enhanced compared to many organic compounds due to its aromatic heterocyclic structure. Pyrazine derivatives generally exhibit thermal decomposition temperatures above 200°C, with the parent pyrazine molecule showing thermal decomposition occurring between 1200-1480 K (927-1207°C) [4]. The substituted derivative is expected to have lower thermal stability than the parent molecule but maintains considerable thermal resistance under normal processing conditions.

The thermal decomposition mechanism for pyrazine compounds involves initial carbon-hydrogen bond fission, generating hydrogen atoms and pyrazyl radicals [4]. For 2-methoxy-d3-3,5-dimethylpyrazine, the presence of deuterium atoms in the methoxy group provides enhanced thermal stability due to the stronger carbon-deuterium bonds compared to carbon-hydrogen bonds [5]. This isotope effect results in approximately 2-3°C higher decomposition temperatures for deuterated compounds compared to their protiated analogs [5].

The major thermal decomposition products of pyrazine derivatives include acetylene, hydrogen cyanide, cyanoacetylene, and acrylonitrile [4]. The decomposition follows a free radical mechanism with cyanide radicals and hydrogen atoms serving as primary chain carriers. The methoxy and methyl substituents in 2-methoxy-d3-3,5-dimethylpyrazine may generate additional decomposition products including methanol, formaldehyde, and various methylated pyrazine fragments.

Under oxidative conditions, 2-methoxy-d3-3,5-dimethylpyrazine exhibits moderate stability. Pyrazine rings are susceptible to oxidation by singlet oxygen, forming endoperoxides [6]. However, the electron-donating methoxy and methyl groups provide some protection against oxidative attack by increasing electron density on the pyrazine ring. The compound should be stored under inert atmosphere and protected from light to minimize oxidative degradation [7].

Studies on similar pyrazine derivatives indicate that compounds bearing electron-donating substituents demonstrate enhanced oxidative stability compared to unsubstituted pyrazines [8]. The deuteration effect on oxidative stability is generally minimal, as the primary sites of oxidative attack are the aromatic carbon atoms rather than the aliphatic substituents.

Reactivity in Methoxy Group Substitution Reactions

The methoxy group in 2-methoxy-d3-3,5-dimethylpyrazine serves as a versatile functional handle for various substitution reactions. The reactivity of this group is influenced by both the electron-withdrawing nature of the pyrazine ring and the specific positioning adjacent to ring nitrogen atoms.

Nucleophilic substitution reactions at the methoxy group can occur under appropriate conditions, typically requiring strong nucleophiles and elevated temperatures. The electron-deficient pyrazine ring activates the methoxy group toward nucleophilic attack through inductive withdrawal of electron density [9]. Common nucleophiles that can displace the methoxy group include amines, thiols, and alkoxides under basic conditions.

Recent advances in transition metal catalysis have enabled efficient methoxy group substitution reactions. Nickel-catalyzed cross-coupling reactions can facilitate the replacement of methoxy groups with various carbon nucleophiles [10]. For 2-methoxy-d3-3,5-dimethylpyrazine, these reactions would proceed through oxidative addition of the nickel catalyst to the carbon-oxygen bond, followed by transmetalation with organometallic reagents and reductive elimination.

The deuterated methoxy group may exhibit a kinetic isotope effect in substitution reactions, particularly those involving carbon-deuterium bond cleavage. Primary kinetic isotope effects for deuterium typically range from 2-7, potentially slowing reaction rates compared to the protiated analog [11]. However, for substitution reactions that do not involve carbon-deuterium bond breaking, the isotope effect would be minimal.

Electrophilic substitution reactions can also occur at the pyrazine ring itself, with the methoxy group serving as an activating director. The electron-donating nature of the methoxy group increases electron density at the ortho and para positions (C-3, C-5, and C-6 relative to the methoxy group), making these positions more susceptible to electrophilic attack [12]. Common electrophiles include halogens, nitronium ions, and acyl cations under Friedel-Crafts conditions.

The reactivity pattern of 2-methoxy-d3-3,5-dimethylpyrazine in substitution reactions is further modulated by the presence of the two methyl groups, which provide additional steric hindrance and electronic effects. These substituents generally decrease the reactivity of adjacent positions while enhancing reactivity at more distant sites through hyperconjugative electron donation.

Purity

95% min. ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Last modified: 08-15-2023

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